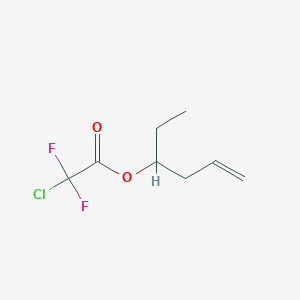
Hex-5-en-3-yl chloro(difluoro)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-5-en-3-yl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a hex-5-en-3-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Aplicaciones Científicas De Investigación
Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-en-3-yl acetate: Lacks the chloro(difluoro) group, making it less reactive in nucleophilic substitution reactions.
Hex-5-en-3-yl chloroacetate: Contains a chloroacetate group instead of chloro(difluoro)acetate, resulting in different reactivity and properties.
Hex-5-en-3-yl difluoroacetate: Contains a difluoroacetate group without the chloro substituent, affecting its chemical behavior.
Uniqueness
Hex-5-en-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and properties
Propiedades
Número CAS |
881903-13-5 |
|---|---|
Fórmula molecular |
C8H11ClF2O2 |
Peso molecular |
212.62 g/mol |
Nombre IUPAC |
hex-5-en-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3 |
Clave InChI |
QVXZJRWGVDLPAM-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC=C)OC(=O)C(F)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
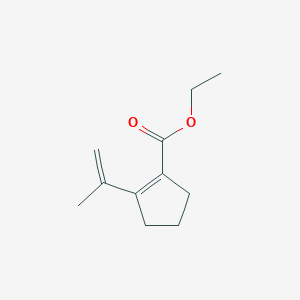
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
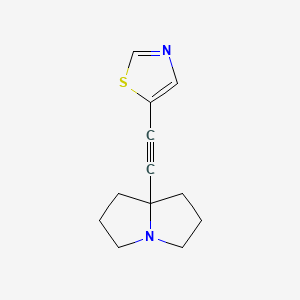
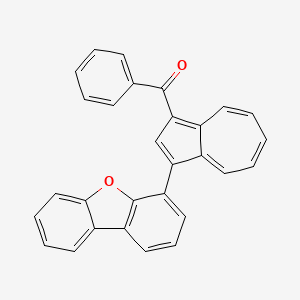
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)

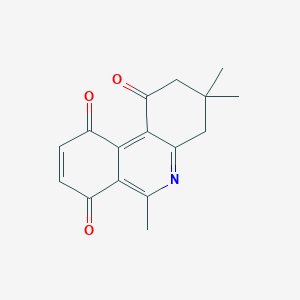
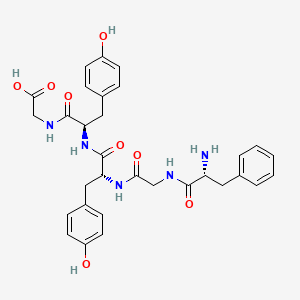
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
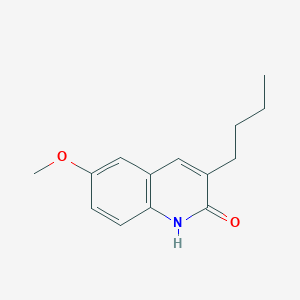
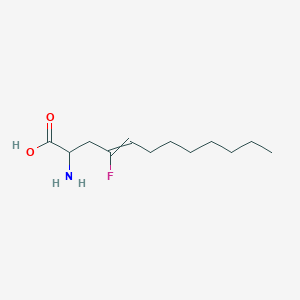
![N,N-Bis[2-(4-aminoanilino)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15170414.png)
